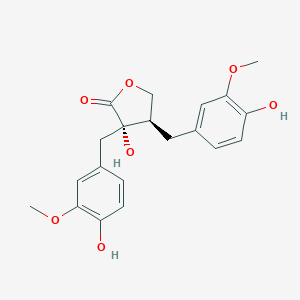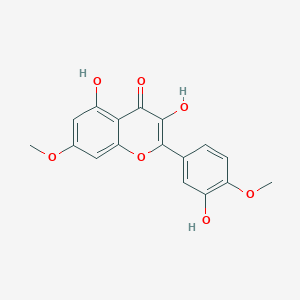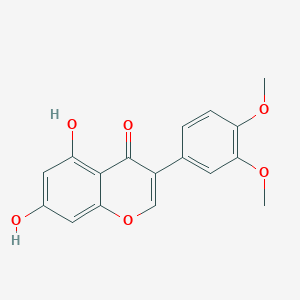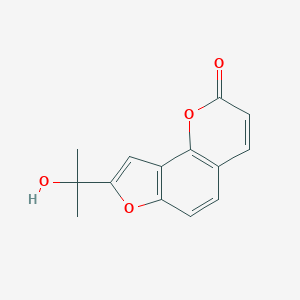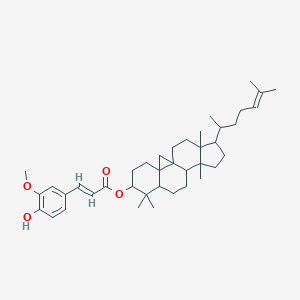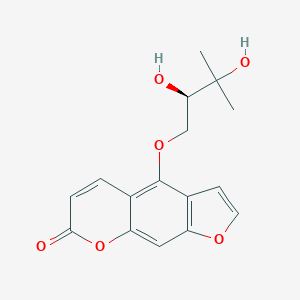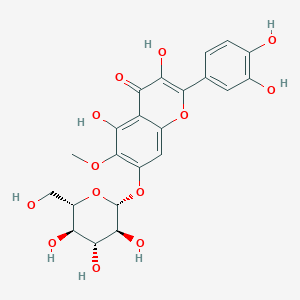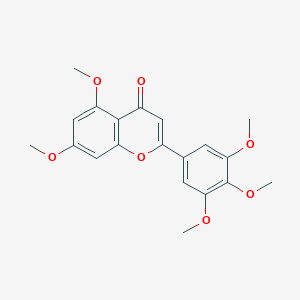
3',4',5',5,7-Pentametoxiflavona
Descripción general
Descripción
3’,4’,5’,5,7-Pentamethoxyflavone: is a natural flavonoid extracted from plants in the Rutaceae family . It is known for its potential therapeutic properties, particularly in overcoming chemoresistance in cancer cells by inhibiting the Nrf2 pathway . This compound has a molecular formula of C20H20O7 and a molecular weight of 372.37 g/mol .
Aplicaciones Científicas De Investigación
3’,4’,5’,5,7-Pentamethoxyflavone has diverse applications in scientific research, including:
Mecanismo De Acción
The primary mechanism by which 3’,4’,5’,5,7-Pentamethoxyflavone exerts its effects is through the inhibition of the Nrf2 pathway . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and detoxifying enzymes. By inhibiting Nrf2, 3’,4’,5’,5,7-Pentamethoxyflavone sensitizes chemoresistant cancer cells to chemotherapeutic agents, thereby enhancing their efficacy . This compound also interacts with other molecular targets and pathways involved in oxidative stress and cellular defense mechanisms .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3’,4’,5’,5,7-Pentamethoxyflavone has been shown to interact with various biomolecules. It is known to sensitize chemoresistant cancer cells to chemotherapeutic agents by inhibiting the Nrf2 pathway . The Nrf2 pathway is a critical regulator of cellular resistance to oxidants, and its inhibition can enhance the effectiveness of chemotherapeutic agents .
Cellular Effects
In cellular processes, 3’,4’,5’,5,7-Pentamethoxyflavone has been found to enhance the barrier function of intestinal Caco-2 cells . It increases the transepithelial electrical resistance and decreases permeability to fluorescein-conjugated dextran . This suggests that 3’,4’,5’,5,7-Pentamethoxyflavone may play a role in regulating intestinal homeostasis .
Molecular Mechanism
At the molecular level, 3’,4’,5’,5,7-Pentamethoxyflavone exerts its effects through various mechanisms. It has been shown to increase the cytoskeletal association and cellular expression of the tight junction proteins, zonula occludens-1, claudin-3, and claudin-4 . Furthermore, it enhances the transcription of occludin, claudin-3, and claudin-4 . The transcriptional regulation of these proteins is involved in the promotion of the intestinal barrier .
Temporal Effects in Laboratory Settings
It is known that its effects on enhancing the barrier function of intestinal Caco-2 cells are observable at 48 hours post-treatment .
Metabolic Pathways
It is known to inhibit the Nrf2 pathway, which plays a crucial role in the cellular response to oxidative stress .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’,5’,5,7-Pentamethoxyflavone typically involves the methylation of flavonoid precursors. One common method is the methylation of 5,7-dihydroxyflavone using methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of 3’,4’,5’,5,7-Pentamethoxyflavone may involve extraction from natural sources, such as plants in the Rutaceae family, followed by purification processes . Alternatively, large-scale synthesis can be achieved through optimized methylation reactions using automated reactors and continuous flow systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3’,4’,5’,5,7-Pentamethoxyflavone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydroflavones or other reduced forms.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts or under UV light.
Major Products:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavones and other reduced compounds.
Substitution: Various substituted flavonoids depending on the reagents used.
Comparación Con Compuestos Similares
Similar Compounds:
3’,4’,5’,5,7-Pentamethoxyflavanone: A natural flavonoid with similar structural features but different biological activities.
5-Hydroxy-3’,4’,5’,5,7-Pentamethoxyflavone: Another polymethoxyflavone with distinct pharmacological properties.
Uniqueness: 3’,4’,5’,5,7-Pentamethoxyflavone is unique due to its specific inhibition of the Nrf2 pathway, which is not commonly observed in other flavonoids . This makes it a valuable compound for research in overcoming chemoresistance in cancer therapy .
Propiedades
IUPAC Name |
5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7/c1-22-12-8-15(23-2)19-13(21)10-14(27-16(19)9-12)11-6-17(24-3)20(26-5)18(7-11)25-4/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKVSFNAEBQLGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333239 | |
| Record name | 3',4',5',5,7-Pentamethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53350-26-8 | |
| Record name | 3′,4′,5,5′,7-Pentamethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53350-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',4',5',5,7-Pentamethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



